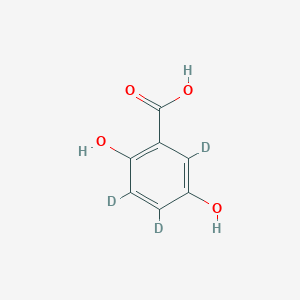![molecular formula C9H17NO3 B030139 (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol CAS No. 122194-06-3](/img/structure/B30139.png)
(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol
説明
Synthesis Analysis
The synthesis of complex organic molecules like (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol often involves multi-step reactions, including asymmetric synthesis and 1,3-dipolar cycloaddition reactions. For example, a practical large-scale synthesis involving asymmetric 1,3-dipolar cycloaddition has been demonstrated for a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which serves as a useful intermediate for various bioactive molecules (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, and theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. These studies provide detailed insights into bond lengths, bond angles, and torsion angles, crucial for understanding the 3D conformation and reactivity of complex molecules (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol would likely be influenced by its functional groups and stereochemistry. Research on similar molecules indicates a variety of reactions, including nucleophilic substitutions and reactions with electrophiles, demonstrating the versatility of pyridine-based compounds in synthetic chemistry (Goto et al., 1991).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, and solubility, are critical for their practical application and handling. Although specific data on (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol are not available, related research suggests that such compounds exhibit distinct physical properties that can be finely tuned through functional group modification (Wijtmans et al., 2004).
Chemical Properties Analysis
The chemical properties of pyridine derivatives are largely determined by their heterocyclic structure and substituents, affecting their acidity, basicity, and reactivity in organic synthesis. Studies on similar molecules provide insights into their reactivity patterns, including electrophilic and nucleophilic reactions, which are fundamental for their application in medicinal chemistry and material science (Ismail et al., 2008).
科学的研究の応用
Coordination Chemistry and Spectroscopic Properties
The study of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, which share structural similarities with the specified compound, reveals their diverse coordination chemistry and spectroscopic properties. These compounds exhibit significant biological and electrochemical activity due to their complexation abilities and structural characteristics, which could be leveraged in designing new materials or catalysts (Boča, Jameson, & Linert, 2011).
Pharmaceutical Analysis
In pharmaceutical analysis, compounds like Doxofylline, which contain dioxolane groups similar to the one mentioned, are analyzed for their pharmacological properties. Doxofylline exhibits potent adenosine receptor antagonism without affecting gastric acid secretion, unlike other theophylline derivatives. Analytical methods such as UV-Spectrophotometry and HPLC are used for quantitative determination in formulations, indicating potential pharmaceutical applications for structurally related compounds (Gupta, Yadav, Yadav, & Rawat, 2011).
Synthetic Chemistry
In synthetic chemistry, the pyranopyrimidine core, which can be structurally related to the compound of interest, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review covers synthetic pathways for developing substituted derivatives using diversified catalysts, demonstrating the compound's potential as a precursor in synthesizing bioactive molecules (Parmar, Vala, & Patel, 2023).
Material Science
Hydroxypyridinone complexes with metals such as aluminum have been actively developed as efficient chelators for potential medical uses. These complexes, due to their high affinity for metal ions and favorable lipo-hydrophilic balance, suggest applications in medicinal chemistry as metal scavengers, which could relate to detoxification or therapeutic uses of compounds with similar structural frameworks (Santos, 2002).
特性
IUPAC Name |
(3aR,4S,7R,7aS)-2,2,4-trimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7-8(6(11)4-10-5)13-9(2,3)12-7/h5-8,10-11H,4H2,1-3H3/t5-,6+,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXXJTWOLUDTGD-OSMVPFSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(CN1)O)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]([C@@H](CN1)O)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469579 | |
| Record name | (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol | |
CAS RN |
122194-06-3 | |
| Record name | (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




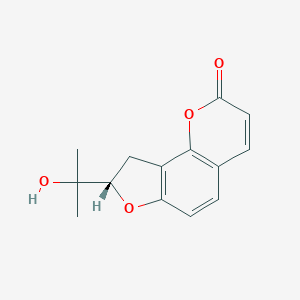
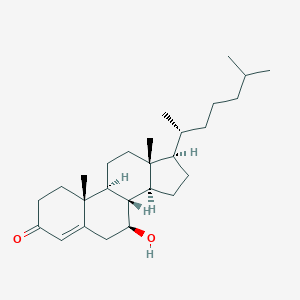
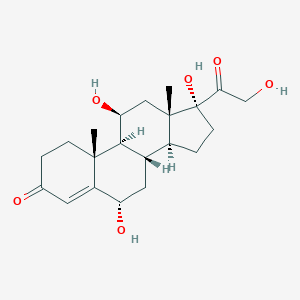

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
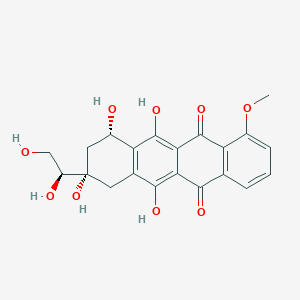
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
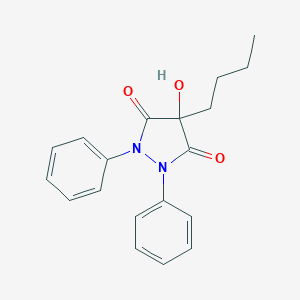
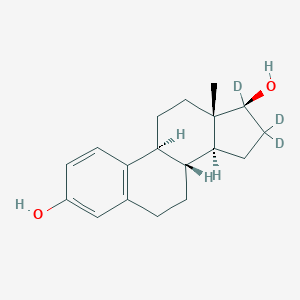

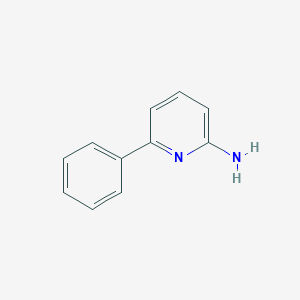
![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)
